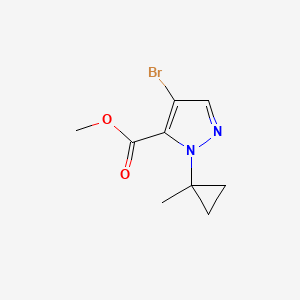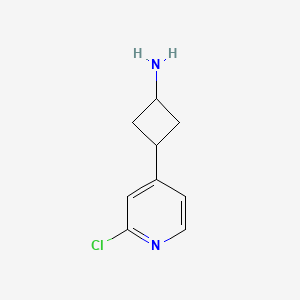
3-(2-Chloropyridin-4-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropyridin-4-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a 2-chloropyridin-4-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-(2-Chloropyridin-4-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-4-yl)cyclobutan-1-amine
- 1-(2-Chloropyridin-4-yl)cyclobutan-1-amine
- 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine
Uniqueness
3-(2-Chloropyridin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various fields .
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-6(1-2-12-9)7-3-8(11)4-7/h1-2,5,7-8H,3-4,11H2 |
InChI Key |
ZMXYMLLKCDKUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


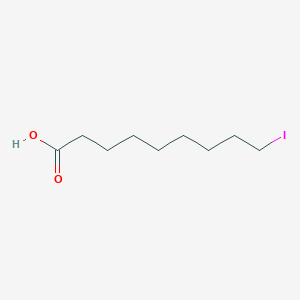
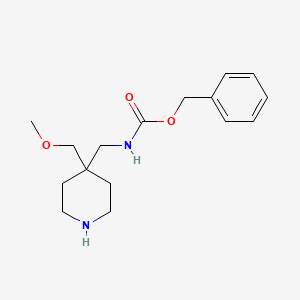
![2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12984700.png)
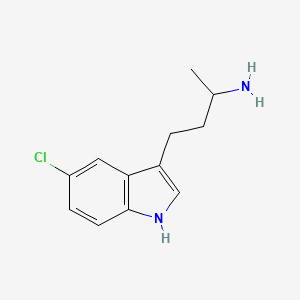


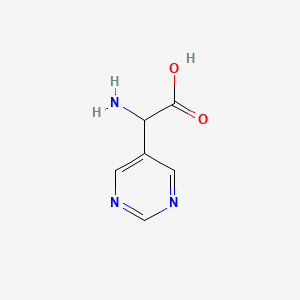
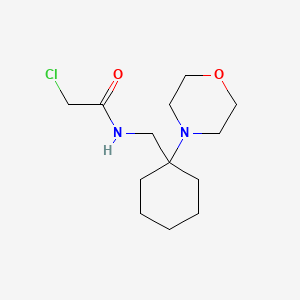
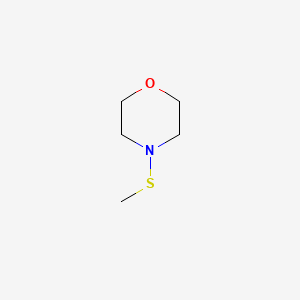
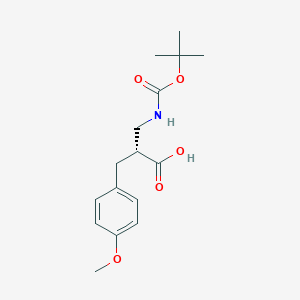
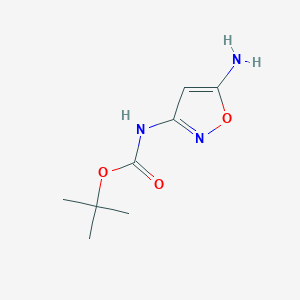
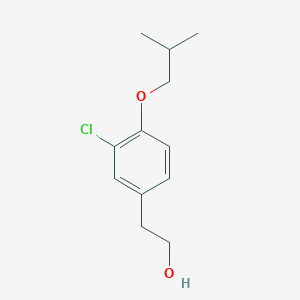
![Ethyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12984742.png)
